4-Bromo-3,5-bis(trifluoromethyl)anisole
Description
4-Bromo-3,5-bis(trifluoromethyl)anisole is a brominated aromatic ether featuring a methoxy group (-OCH₃) at the para position relative to the bromine atom and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and advanced materials, due to its electron-withdrawing substituents and steric bulk .
Properties
IUPAC Name |
2-bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c1-17-4-2-5(8(11,12)13)7(10)6(3-4)9(14,15)16/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXVRHDVZGFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)anisole typically involves multiple steps. One common method includes the bromination of 3,5-bis(trifluoromethyl)anisole. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-bis(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Synthesis
4-Bromo-3,5-bis(trifluoromethyl)anisole is primarily utilized in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.
Key Reactions:
- Cross-Coupling Reactions : The compound can engage in Suzuki and Heck coupling reactions, facilitating the formation of biaryl compounds. This property makes it a valuable building block in synthesizing various organic compounds.
- Synthesis of Pyrazole Derivatives : It serves as a precursor for synthesizing pyrazole derivatives that exhibit antimicrobial properties against drug-resistant bacteria. Studies have shown that synthesized compounds can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.
Agrochemical Applications
The trifluoromethyl group significantly enhances the biological activity of agrochemicals. This compound has been incorporated into several agrochemical formulations aimed at pest control and crop protection.
Notable Developments:
- Development of New Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridines have been developed, showcasing the compound's role in enhancing agricultural productivity.
- Mechanism of Action : The compound's unique structure allows it to interact effectively with biological targets, improving the efficacy of herbicides and fungicides.
Pharmaceutical Research
In pharmaceutical research, this compound is being explored for its potential in developing novel therapeutics.
Case Studies:
- Inhibition of Serine Proteases : Research indicates that derivatives synthesized from this compound can inhibit TMPRSS4 serine protease activity, which is implicated in cancer cell invasion. This suggests potential applications in cancer therapeutics.
- Antimicrobial Activity : The synthesis of various derivatives has led to the discovery of compounds with significant antimicrobial activity, which could be pivotal in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)anisole in chemical reactions involves the activation of the bromine atom or the trifluoromethyl groups. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the boronic acid . The trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Patterns
2-Bromo-3,5-bis(trifluoromethyl)anisole (CAS 1261667-41-7)
- Key Differences : The bromine atom is at the 2-position instead of the 4-position.
- Data : Molecular weight = 323.02; purity >98.0%; price = 13,000 JPY/1g .
1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1)
- Key Differences : Lacks the methoxy group, making it a simpler brominated benzene derivative.
- Impact : The absence of the electron-donating methoxy group results in reduced electron density on the aromatic ring, altering its reactivity in nucleophilic substitutions.
- Data : Molecular weight = 293.00; purity >95.0%; price = 13,000 JPY/1g .
Functional Group Variants: Aniline Derivatives
4-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 268733-18-2)
- Key Differences : Replaces the methoxy group with an amine (-NH₂).
- Impact : The amine group introduces hydrogen-bonding capability and basicity, contrasting with the electron-donating methoxy group in the anisole. This significantly affects solubility and reactivity in acidic/basic conditions.
- Data :
Brominated Pyrazoles and Heterocycles
Ethyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-yl]acetate (CAS 354989-32-5)
Comparative Data Table
Key Findings and Implications
Substituent Position : Para-substituted bromine in this compound offers reduced steric hindrance compared to ortho-substituted isomers, enhancing its utility in coupling reactions .
Functional Groups : The methoxy group increases electron density on the aromatic ring, making the compound more reactive toward electrophiles than its aniline or benzene counterparts .
Cost Considerations : Aniline derivatives are generally cheaper (~9,500 JPY) than brominated anisoles (~13,000 JPY), reflecting differences in synthesis complexity .
Applications : Anisoles are preferred in ether-based syntheses, while anilines are used in dyes and coordination chemistry due to their amine functionality .
Biological Activity
4-Bromo-3,5-bis(trifluoromethyl)anisole (C9H5BrF6O) is an organic compound notable for its unique molecular structure, which includes a bromine atom and two trifluoromethyl groups attached to an anisole backbone. This configuration enhances its chemical reactivity and biological activity, making it a valuable compound in pharmaceutical and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential in cancer treatment, and its role in synthetic chemistry.
- Molecular Formula : C9H5BrF6O
- Molecular Weight : 303.03 g/mol
- Structure : The presence of trifluoromethyl groups significantly enhances the compound's reactivity.
Antimicrobial Properties
This compound has been utilized in the synthesis of various derivatives that exhibit potent antimicrobial activities. Notably, it is used to synthesize pyrazole derivatives that act as growth inhibitors against drug-resistant bacteria.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : Some synthesized pyrazole derivatives showed MIC values as low as 0.25 µg/mL against planktonic Gram-positive bacteria.
- Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Cancer Treatment Potential
Recent studies have explored the use of this compound in developing compounds that target cancer cells. It plays a crucial role in synthesizing 2-hydroxydiarylamide derivatives that inhibit TMPRSS4 serine protease activity, which is linked to cancer cell invasion.
Research Highlights :
- Inhibition of Cancer Cell Invasion : The synthesized derivatives demonstrated significant potential in suppressing cancer cell invasion, indicating their role as therapeutic agents against various cancers.
- Cytotoxicity Studies : Preliminary cytotoxicity tests have shown promising results against several cancer cell lines, including glioma and melanoma .
Synthetic Applications
The compound's unique structure allows it to be a versatile building block in organic synthesis. It is particularly valuable for creating complex molecules with desired biological activities.
Synthesis Routes
Various synthetic methods have been developed for preparing this compound:
- Cross-Coupling Reactions : Utilized for forming stable intermediates necessary for further reactions.
- Grignard Reactions : Employed to generate reactive species that can be further modified .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromoanisole | Lacks trifluoromethyl groups | Less reactive |
| 3,5-Bis(trifluoromethyl)anisole | Lacks bromine atom | Limited use in cross-coupling |
| 2-Bromo-3,5-bis(trifluoromethyl)aniline | Contains an amino group instead of methoxy | Different reactivity profile |
Case Studies
-
Antimicrobial Activity Study :
- A study synthesized a series of pyrazole derivatives using this compound and tested their antimicrobial efficacy against various bacterial strains.
- Results indicated that certain derivatives exhibited significant antibacterial properties with low MIC values.
-
Cancer Inhibition Study :
- Researchers investigated the cytotoxic effects of compounds derived from this compound on multiple cancer cell lines.
- Findings revealed substantial cytotoxicity against resistant cancer cells that typically do not respond well to conventional therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
